![molecular formula C8H6N4S2 B097047 [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine CAS No. 16203-56-8](/img/structure/B97047.png)
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, also known as TBT, is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential applications in cancer treatment. TBT is a member of the thiazolo[5,4-d]thiazole family, which has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory and immune responses.
Efectos Bioquímicos Y Fisiológicos
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its broad-spectrum anti-tumor activity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Another advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its ability to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its potential toxicity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine. One area of research is the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, which may lead to the identification of new targets for cancer therapy. Finally, the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine-based drug delivery systems may improve the efficacy and reduce the toxicity of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine in cancer therapy.
Métodos De Síntesis
The synthesis of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine can be achieved through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde to form the intermediate 2-(2-chlorobenzylideneamino)benzenethiol. This intermediate is then reacted with 2-aminothiophenol in the presence of sodium ethoxide to yield [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine.
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been extensively studied for its anti-tumor activity. In vitro studies have shown that [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine inhibits the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties.
Propiedades
Número CAS |
16203-56-8 |
|---|---|
Nombre del producto |
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
Fórmula molecular |
C8H6N4S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
[1,3]thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
InChI |
InChI=1S/C8H6N4S2/c9-7-11-3-1-2-4-6(5(3)13-7)14-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12) |
Clave InChI |
PZIJVVZKCURJTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
SMILES canónico |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
Sinónimos |
Benzo[1,2-d:4,3-d]bisthiazole-2,7-diamine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



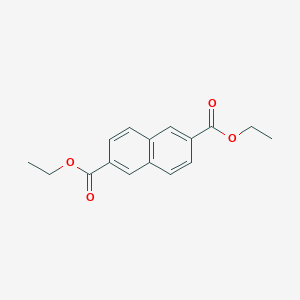

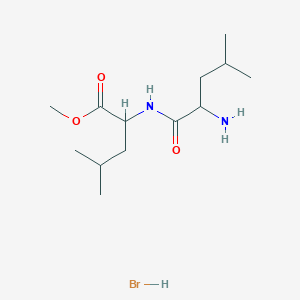
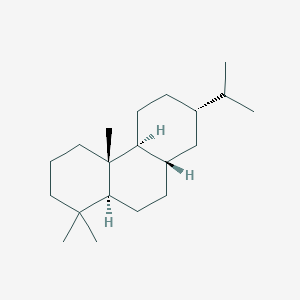
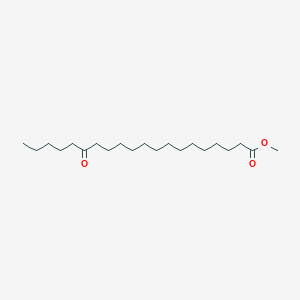

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
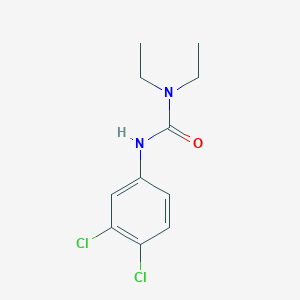


![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
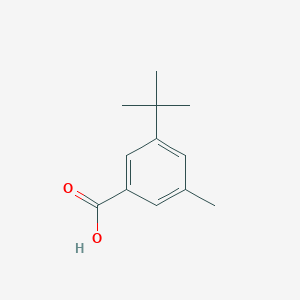

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)